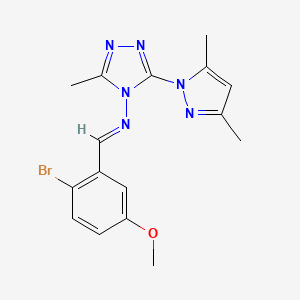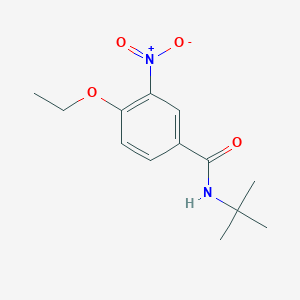![molecular formula C14H21NO B5698135 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine, also known as DMPEP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in research as a psychoactive substance. DMPEP is a synthetic compound that can be produced through a specific synthesis method.
作用机制
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a psychoactive substance that acts on the central nervous system. Its mechanism of action is not fully understood, but it is believed to work by binding to specific receptors in the brain, including the dopamine and serotonin receptors. This binding leads to an increase in the release of these neurotransmitters, which can result in changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. However, the long-term effects of 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine on the brain and body are not fully understood.
实验室实验的优点和局限性
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for use in scientific studies. It is also relatively stable and has a long shelf life, which makes it ideal for use in long-term studies. However, 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has several limitations, including its potential for abuse and the lack of information on its long-term effects on the brain and body.
未来方向
There are several future directions for research on 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine. One area of research is the investigation of its potential therapeutic applications. 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has been shown to have effects on the brain that may be beneficial for the treatment of certain psychiatric disorders, such as depression and anxiety. Another area of research is the investigation of its potential for abuse and addiction. 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has been shown to have psychoactive effects, and more research is needed to understand its potential for abuse and addiction. Finally, more research is needed to understand the long-term effects of 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine on the brain and body, including its potential for neurotoxicity and other adverse effects.
Conclusion
In conclusion, 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research as a psychoactive substance. It is a research chemical that is used in scientific studies to investigate the effects of psychoactive substances on the brain and behavior. 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has several advantages for use in lab experiments, including its stability and availability, but also has several limitations, including its potential for abuse and addiction. Future research on 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine should focus on its potential therapeutic applications, its potential for abuse and addiction, and its long-term effects on the brain and body.
合成方法
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a synthetic compound that can be produced through a specific synthesis method. The synthesis method involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This compound is then reacted with pyrrolidine to produce 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine. The synthesis method for 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a complex process that requires specific equipment and expertise.
科学研究应用
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has gained significant attention in the scientific community due to its potential applications in research as a psychoactive substance. It is a research chemical that is used in scientific studies to investigate the effects of psychoactive substances on the brain and behavior. 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is commonly used as a reference material in forensic toxicology to identify and quantify psychoactive substances in biological samples.
属性
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-5-6-13(2)14(11-12)16-10-9-15-7-3-4-8-15/h5-6,11H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIKNXXFPUMCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5467541 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)


![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)